molecular formula C16H13F3O2 B6397235 3-(2,5-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1261954-66-8

3-(2,5-Dimethylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6397235
CAS RN: 1261954-66-8
M. Wt: 294.27 g/mol
InChI Key: BQNVEKNHSGRYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)-5-trifluoromethylbenzoic acid (95%) is a synthetic compound used in a variety of scientific research applications. It is a white, odorless crystalline solid that is soluble in most organic solvents. It is commercially available in a 95% pure form and is widely used as a reagent in organic synthesis. This compound has a variety of applications in scientific research, including its use as an intermediate in the synthesis of pharmaceuticals and other organic compounds. In addition, it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-5-trifluoromethylbenzoic acid (95%) is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. In addition, it has been used in a variety of biochemical and physiological studies. It has been used in studies of enzyme inhibition and receptor binding, as well as in studies of enzyme kinetics and protein-ligand interactions. It has also been used in studies of the structure and function of proteins and enzymes, and in studies of the structure of nucleic acids.

Mechanism of Action

3-(2,5-Dimethylphenyl)-5-trifluoromethylbenzoic acid (95%) acts as an inhibitor of enzymes and receptors. It binds to the active site of enzymes and receptors and prevents them from performing their normal functions. In addition, it can bind to proteins and nucleic acids and alter their structures and functions.
Biochemical and Physiological Effects
3-(2,5-Dimethylphenyl)-5-trifluoromethylbenzoic acid (95%) has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes and receptors, and can alter the structure and function of proteins and nucleic acids. In addition, it can affect the metabolism of cells and tissues, and can alter the expression of genes. It has also been used in studies of the immune system and in studies of the nervous system.

Advantages and Limitations for Lab Experiments

The use of 3-(2,5-Dimethylphenyl)-5-trifluoromethylbenzoic acid (95%) in lab experiments has a number of advantages. It is a commercially available compound and is relatively easy to synthesize. In addition, it is soluble in most organic solvents, making it easy to work with in the laboratory. However, it is also important to note that this compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 3-(2,5-Dimethylphenyl)-5-trifluoromethylbenzoic acid (95%). It could be used in the development of new pharmaceuticals and other organic compounds. It could also be used in the study of gene expression and the development of gene therapies. In addition, it could be used in the study of the immune system and in the development of new drugs and treatments for diseases. Finally, it could be used in the study of the nervous system and in the development of new treatments for neurological disorders.

Synthesis Methods

3-(2,5-Dimethylphenyl)-5-trifluoromethylbenzoic acid (95%) is commercially available in a 95% pure form. It is synthesized using a variety of methods, including the reaction of 1,1,1-trifluoro-2-methyl-2-propanol with 2,5-dimethylphenyl bromide. This reaction yields the desired 3-(2,5-dimethylphenyl)-5-trifluoromethylbenzoic acid in an approximately 95% pure form. Other methods for the synthesis of this compound include the reaction of 1,1,1-trifluoro-2-methyl-2-propanol with 2-bromo-5-methylbenzoic acid, or the reaction of 2,5-dimethylphenyl bromide with trifluoromethyl benzoic acid.

properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O2/c1-9-3-4-10(2)14(5-9)11-6-12(15(20)21)8-13(7-11)16(17,18)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNVEKNHSGRYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688969
Record name 2',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261954-66-8
Record name 2',5'-Dimethyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.